molecular formula C5H6N6 B11922795 4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine CAS No. 51088-28-9

4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11922795
CAS No.: 51088-28-9
M. Wt: 150.14 g/mol
InChI Key: NAGASGZGPPRZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a hydrazinyl group at the 4-position. The presence of this hydrazinyl group imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyrazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the cell cycle progression in cancer cells. This inhibition leads to apoptosis or programmed cell death, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

  • 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine
  • 4-Amino-1H-pyrazolo[3,4-d]pyrimidine
  • 4-Methyl-1H-pyrazolo[3,4-d]pyrimidine

Comparison: Compared to these similar compounds, 4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents .

Properties

CAS No.

51088-28-9

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazine

InChI

InChI=1S/C5H6N6/c6-10-4-3-1-9-11-5(3)8-2-7-4/h1-2H,6H2,(H2,7,8,9,10,11)

InChI Key

NAGASGZGPPRZKI-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2=C1C(=NC=N2)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.